![molecular formula C22H29N3O4S B2551853 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 946227-40-3](/img/structure/B2551853.png)
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic target for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique chemical structure and interactions with cellular components make it a candidate for inhibiting tumor growth or metastasis .
- The compound’s sulfonyl and piperazine moieties suggest possible interactions with neurotransmitter receptors. Investigations into its effects on neuronal function, neuroprotection, or modulation of neurotransmitter release are ongoing .
- Given its structural resemblance to certain anti-inflammatory drugs, scientists have studied its impact on inflammatory pathways. It may serve as a novel anti-inflammatory agent with reduced side effects .
- The compound’s phenoxy group and sulfonyl linkage hint at potential cardiovascular effects. Researchers have explored its vasodilatory properties, potential as an antiarrhythmic agent, or impact on blood pressure regulation .
- Investigations have focused on its antibacterial and antifungal properties. By understanding its mechanism of action, researchers aim to develop new antimicrobial agents .
- The compound’s solubility, stability, and interactions with biological membranes make it interesting for drug delivery. Scientists explore its use as a carrier for targeted drug delivery .
Anticancer Research
Neuropharmacology
Anti-Inflammatory Properties
Cardiovascular Applications
Antimicrobial Activity
Drug Delivery Systems
Mechanism of Action
Target of Action
The primary targets of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide are the α1B and α2A adrenoceptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide acts as a potent, non-selective antagonist of α1B and α2A adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the α1B and α2A adrenoceptors.
Biochemical Pathways
It is known that α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Pharmacokinetics
It has been observed that after the chronic administration of a similar compound, there was a reduced level of triglycerides and glucose in the rat plasma .
Result of Action
The molecular and cellular effects of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide’s action include a reduction in the level of triglycerides and glucose in the plasma . This suggests that the compound may have potential benefits in the improvement of the reduction of elevated glucose and triglyceride levels.
properties
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-18-7-6-8-20(17-18)24-12-14-25(15-13-24)30(27,28)16-11-23-22(26)19(2)29-21-9-4-3-5-10-21/h3-10,17,19H,11-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQIQGWCPXRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.